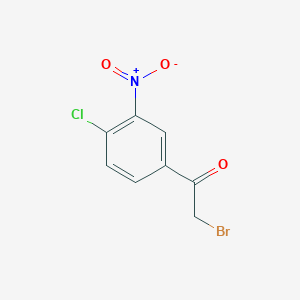
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
Vue d'ensemble
Description
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is a chemical compound with the molecular formula C8H5BrClNO3 . It has a molecular weight of 278.49 g/mol . The IUPAC name for this compound is 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is 1S/C8H5BrClNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4H2 . The compound’s structure includes a bromine atom attached to a carbon atom, which is double-bonded to an oxygen atom and single-bonded to a phenyl ring. The phenyl ring has a chlorine atom and a nitro group attached to it .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.49 g/mol . It has a computed XLogP3 value of 2.7, indicating its lipophilicity . The compound has no hydrogen bond donors and has three hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass of the compound are 276.91413 g/mol . The topological polar surface area is 62.9 Ų, and it has 14 heavy atoms . The compound has a formal charge of 0 .Applications De Recherche Scientifique
Synthesis of Chalcone Analogues
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is involved in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. This synthesis employs an electron-transfer chain reaction and offers a convenient method to produce a wide variety of these analogues, useful in various chemical applications (Curti, Gellis, & Vanelle, 2007).
Electrophilic Bromination of Alkylaryl Ketones
Another application is in the selective α-monobromination of various alkylaryl ketones. This process involves ionic liquids reacting with alkylaryl ketones under solvent-free conditions, providing an efficient and regioselective method for electrophilic bromination of these compounds (Ying, 2011).
Synthesis of Aminobenzo[b]thiophenes
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is also utilized in the synthesis of aminobenzo[b]thiophenes. This involves a base-catalyzed transformation, offering a convenient approach for producing these compounds, which have potential applications in medicinal chemistry (Androsov et al., 2010).
Synthesis of Cytotoxic and Fluorescent Compounds
This compound is used in the targeted solid-phase synthesis of 3-hydroxyquinolin-4(1H)-ones. These derivatives show cytotoxic activity against various cancer cell lines and also possess fluorescence properties, making them relevant in biomedical research (Kadrić et al., 2014).
Phase Equilibrium Studies
It is involved in phase equilibrium studies, particularly in ternary phase diagrams with other related compounds. Understanding these equilibriums is crucial in the separation processes in chemical industries (Li et al., 2019).
Synthesis of IMPDH Inhibitors
The compound serves as a starting reagent in the efficient synthesis of novel IMPDH inhibitors, highlighting its significance in pharmacological research (Zhao et al., 2007).
Safety and Hazards
The compound is labeled with the signal word “Danger” according to its safety data sheet . It is advised not to get the compound in eyes, on skin, or on clothing. Personal protective equipment and face protection should be worn when handling the compound. It should be used only under a chemical fume hood, and inhalation or ingestion should be avoided .
Propriétés
IUPAC Name |
2-bromo-1-(4-chloro-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNQTMRPLLNPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380868 | |
| Record name | 4-Chloro-3-nitrophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone | |
CAS RN |
22019-49-4 | |
| Record name | 4-Chloro-3-nitrophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-chloro-3-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)
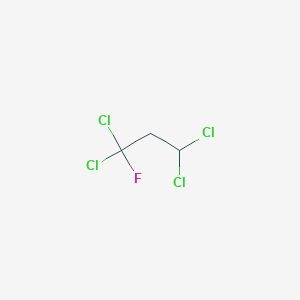
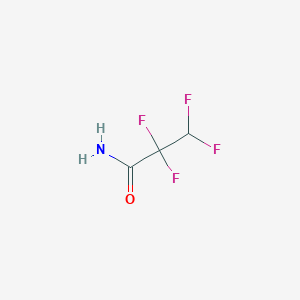
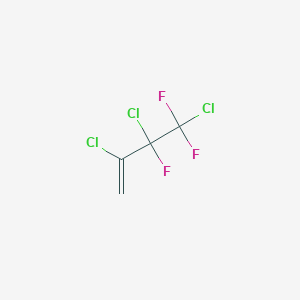
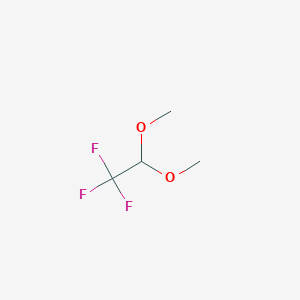

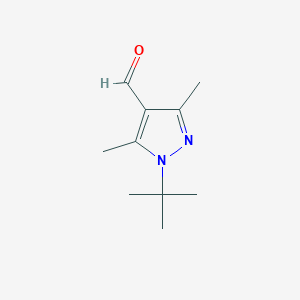
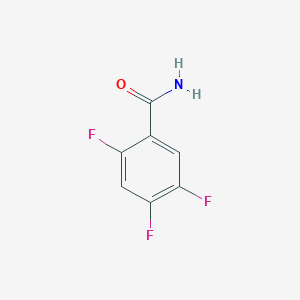



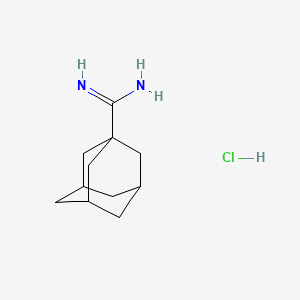
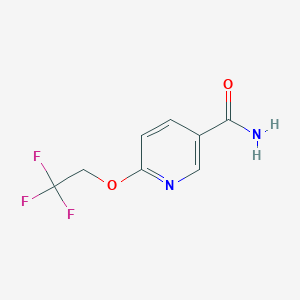
![2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1333461.png)